![molecular formula C30H40ClN7O3S B1683934 5-chloro-N4-(2-(isopropylsulfonyl)phenyl)-N2-(2-methoxy-4-(4-(4-methylpiperazin-1-yl)piperidin-1-yl)phenyl)pyrimidine-2,4-diamine CAS No. 761439-42-3](/img/structure/B1683934.png)
5-chloro-N4-(2-(isopropylsulfonyl)phenyl)-N2-(2-methoxy-4-(4-(4-methylpiperazin-1-yl)piperidin-1-yl)phenyl)pyrimidine-2,4-diamine
Overview
Description
TAE684, also known as NVP-TAE684, is a highly potent and selective small-molecule ALK inhibitor, which blocked the growth of ALCL-derived and ALK-dependent cell lines with IC(50) values between 2 and 10 nM . TAE684 is also a potent inhibitor of LRRK2 kinase activity (IC(50) of 7.8nM against wild-type LRRK2, 6.1nM against the G2019S mutant).
Scientific Research Applications
Inhibition of NPM-ALK
NVP-TAE684 is a potent, selective, and efficacious inhibitor of NPM-ALK . Constitutive overexpression and activation of NPM-ALK fusion protein is a key oncogenic event that drives the survival and proliferation of anaplastic large-cell lymphomas (ALCLs) . NVP-TAE684 treatment resulted in a rapid and sustained inhibition of phosphorylation of NPM-ALK and its downstream effectors and subsequent induction of apoptosis and cell cycle arrest .
Suppression of Lymphomagenesis
In vivo, NVP-TAE684 suppressed lymphomagenesis in two independent models of ALK-positive ALCL . It also induced regression of established Karpas-299 lymphomas .
Biomarker of Therapeutic NPM-ALK Kinase Activity Inhibition
NVP-TAE684 induced down-regulation of CD30 expression, suggesting that CD30 may be used as a biomarker of therapeutic NPM-ALK kinase activity inhibition .
Inhibition of Plasmodium Lysyl-tRNA Synthetase
NVP-TAE684 was identified as a novel Plasmodium falciparum LysRS (PfLysRS) inhibitor . Based on cocrystal structures and biochemical experiments, a series of ASP3026 analogues were developed to improve the selectivity and potency of LysRS inhibition .
Antimalarial Target
The lysyl-tRNA synthetase (LysRS) constitutes a promising antimalarial target . The leading compound 36 showed a dissociation constant of 15.9 nM with PfLysRS .
Derivatization of Kinase Inhibitors
This study presents a new example of derivatization of kinase inhibitors repurposed to inhibit aaRS .
Mechanism of Action
Target of Action
NVP-TAE684 is a highly potent and selective inhibitor of the Anaplastic Lymphoma Kinase (ALK) . ALK is a key oncogenic driver in various types of cancers, including anaplastic large-cell lymphomas (ALCLs) .
Mode of Action
NVP-TAE684 interacts with ALK and inhibits its activity, leading to a rapid and sustained inhibition of the phosphorylation of NPM-ALK and its downstream effectors . This interaction blocks the growth of ALCL-derived and ALK-dependent cell lines .
Biochemical Pathways
The inhibition of ALK by NVP-TAE684 affects several biochemical pathways. The primary pathway involves the NPM-ALK fusion protein, which is constitutively active and drives the survival and proliferation of ALCLs . By inhibiting the phosphorylation of NPM-ALK, NVP-TAE684 disrupts this pathway, leading to the induction of apoptosis and cell cycle arrest .
Result of Action
The inhibition of ALK by NVP-TAE684 leads to significant cellular effects. It induces apoptosis and cell cycle arrest in ALK-dependent cell lines . In vivo, it suppresses lymphomagenesis in two independent models of ALK-positive ALCL and induces regression of established Karpas-299 lymphomas .
Action Environment
The action of NVP-TAE684 can be influenced by various environmental factors. For instance, the presence of ABCG2, an ATP-binding cassette transporter, can affect the efficacy of NVP-TAE684. NVP-TAE684 has been shown to inhibit the efflux function of ABCG2 transporter, thereby reducing multidrug resistance in cancer cells .
properties
IUPAC Name |
5-chloro-2-N-[2-methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]phenyl]-4-N-(2-propan-2-ylsulfonylphenyl)pyrimidine-2,4-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H40ClN7O3S/c1-21(2)42(39,40)28-8-6-5-7-26(28)33-29-24(31)20-32-30(35-29)34-25-10-9-23(19-27(25)41-4)37-13-11-22(12-14-37)38-17-15-36(3)16-18-38/h5-10,19-22H,11-18H2,1-4H3,(H2,32,33,34,35) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQWUGDVOUVUTOY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=CC=C1NC2=NC(=NC=C2Cl)NC3=C(C=C(C=C3)N4CCC(CC4)N5CCN(CC5)C)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H40ClN7O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30227001 | |
Record name | 5-Chloro-N2-[2-methoxy-4-[4-(4-methyl-1-piperazinyl)-1-piperidinyl]phenyl]-N4-[2-[(1-methylethyl)sulfonyl]phenyl]-2,4-pyrimidinediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30227001 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
614.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N4-(2-(isopropylsulfonyl)phenyl)-N2-(2-methoxy-4-(4-(4-methylpiperazin-1-yl)piperidin-1-yl)phenyl)pyrimidine-2,4-diamine | |
CAS RN |
761439-42-3 | |
Record name | 5-Chloro-N2-[2-methoxy-4-[4-(4-methyl-1-piperazinyl)-1-piperidinyl]phenyl]-N4-[2-[(1-methylethyl)sulfonyl]phenyl]-2,4-pyrimidinediamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=761439-42-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | TAE-684 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0761439423 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Chloro-N2-[2-methoxy-4-[4-(4-methyl-1-piperazinyl)-1-piperidinyl]phenyl]-N4-[2-[(1-methylethyl)sulfonyl]phenyl]-2,4-pyrimidinediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30227001 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TAE-684 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EH1713MN4K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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